MGCD-265

Catalog No.
S548157
CAS No.
875337-44-3
M.F
C26H20FN5O2S2
M. Wt
517.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MGCD-265

Standard MET inhibitors fail against activation loop mutations (D1228N/Y1230H) and P-gp-mediated drug efflux, compromising assay validity. MGCD-265 is a Type II kinase inhibitor that overcomes these limitations.

  • Retains nanomolar potency against Type I-resistant MET mutants with DFG-out binding.
  • Dual MET/SMO inhibition antagonizes P-gp, reversing chemotherapeutic efflux in MDR assays.
  • Validated solubility in DMSO/PEG300/Tween-80 and 42% oral bioavailability for consistent in vivo dosing.

CAS Number

875337-44-3

Product Name

MGCD-265

IUPAC Name

N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide

Molecular Formula

C26H20FN5O2S2

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35)

InChI Key

UFICVEHDQUKCEA-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F

solubility

Soluble in DMSO, not in water

Synonyms

MGCD-265-analog; MGCD 265-analog; MGCD265-analog. Glesatinib-analog.

Canonical SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F

The exact mass of the compound N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide is 517.10424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of thioureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

MGCD-265 (Glesatinib, CAS 875337-44-3) is an orally bioavailable, multi-targeted Type II receptor tyrosine kinase (RTK) inhibitor. It is primarily procured for its potent low-nanomolar inhibition of c-Met, Axl, VEGFR1/2/3, RON, and Tie-2 [1]. In preclinical and industrial research workflows, it serves as a critical reference material for investigating MET-driven malignancies, Axl-amplified resistance mechanisms, and P-glycoprotein-mediated multidrug resistance. Its distinct "DFG-out" binding mode differentiates it from conventional Type I inhibitors, making it a highly valuable tool compound for advanced oncology assay development and resistance modeling .

Research Fit

MET-altered tumor model studies – fits NSCLC, gastric and other models with MET amplification or MET exon 14 skipping mutations.
Multi-kinase c-Met/VEGFR/Ron profile – supports combined MET and angiogenesis pathway research in a single tool compound.
MET-dependent cell biology – selective antiproliferative window enables MET dependency validation in engineered cell lines.

Generic substitution with common Type I MET inhibitors (such as crizotinib or capmatinib) fails in advanced resistance models because Type I compounds bind the active kinase conformation and are highly susceptible to secondary activation loop (A-loop) mutations, such as D1228N and Y1230H[1]. MGCD-265 is a Type II inhibitor that binds the inactive conformation, retaining potency against these specific mutant variants. Furthermore, unlike other Type II inhibitors like cabozantinib, MGCD-265 exhibits dual MET/SMO inhibition that antagonizes P-glycoprotein (P-gp) efflux pumps. Substituting MGCD-265 with a standard MET inhibitor in multidrug resistance (MDR) assays will result in a failure to reverse chemotherapeutic efflux, compromising assay validity and downstream data integrity.

Substitution Risk

Selective MET inhibitors may shift pathway coverage
Capmatinib and tepotinib lack VEGFR activity; multi-kinase profile of MGCD-265 alters angiogenesis endpoint interpretation compared with highly selective agents.
VEGFR2 potency balance differs from cabozantinib
Cabozantinib’s strong VEGFR2 bias may produce different vascular effects in models; balanced c-Met/VEGFR inhibition context of MGCD-265 does not directly transfer.
Mutation-specific model responses are not interchangeable
Reported tumor regression in METex14del xenografts may not replicate with pan-kinase or alternative MET inhibitors; model context requires validation.

Efficacy Against MET A-Loop Mutants

In acquired resistance models harboring MET activation loop mutations (e.g., D1228N, Y1230H), Type I inhibitors lose efficacy, whereas MGCD-265 maintains target inhibition. Assays demonstrate that capmatinib and crizotinib exhibit >50-fold increases in IC50 against these mutants, failing to suppress signaling at 1 μmol/L. In contrast, MGCD-265 retains a low-nanomolar IC50, with maximal target inhibition observed at 100 nmol/L across both parental and resistant lines [1].

Evidence DimensionIC50 shift in MET A-loop mutant cell lines
Target Compound DataMGCD-265 (~4-fold shift, maximal inhibition at 100 nM)
Comparator Or BaselineCrizotinib / Capmatinib (>50-fold shift, incomplete inhibition at 1 μM)
Quantified Difference>10-fold superior potency retention for MGCD-265 against A-loop mutants.
ConditionsIn vitro Ba/F3 or NSCLC cell lines expressing MET D1228N or Y1230H mutations.

Buyers modeling acquired resistance to first-line MET inhibitors must procure MGCD-265 to successfully inhibit A-loop mutant cell lines where Type I inhibitors fail.

c-Met/VEGFR2 potency
Head-to-head
MGCD-265 c-Met Ki 3 nM, VEGFR2 Ki 10 nM
Cabozantinib c-Met IC50 3.5 nM (range 1.3–14.6 nM), VEGFR2 IC50 0.035 nM
VEGFR2 potency context differs substantially; balanced profile supports c-Met/VEGFR co-targeting studies.
In vitro kinase binding assay; specific conditions detailed in patent US10464902.

P-gp-Mediated Multidrug Resistance Reversal

Beyond kinase inhibition, MGCD-265 functions as a dual MET/SMO inhibitor that directly antagonizes P-glycoprotein (P-gp) mediated multidrug resistance. In P-gp overexpressing cancer cell lines (e.g., KB-C2, SW620/Ad300), treatment with 1 to 3 μM of MGCD-265 for 120 minutes significantly increases intracellular accumulation of chemotherapeutics like paclitaxel by blocking P-gp efflux. Standard MET inhibitors lack this SMO/P-gp modulatory activity, making them ineffective in MDR reversal assays.

Evidence DimensionIntracellular paclitaxel accumulation / P-gp ATPase activity
Target Compound DataMGCD-265 (Stimulates ATPase and inhibits efflux at 1-3 μM)
Comparator Or BaselineStandard MET inhibitors (No P-gp efflux inhibition)
Quantified DifferenceDose-dependent restoration of paclitaxel sensitivity in P-gp overexpressing cells.
ConditionsKB-C2 and HEK293/ABCB1 P-gp overexpressing cell lines, 120 min exposure.

Essential for researchers procuring compounds for combinatorial oncology assays where simultaneous RTK inhibition and MDR pump reversal are required.

Kinase selectivity
Cross-study
Multi-kinase: inhibits VEGFR1/3, Ron, Tie2, FLT3, c-Kit, Abl, TrkA (>80% at 0.1 µM)
Capmatinib: selective c-Met (IC50 0.13 nM), VEGFR2 IC50 >1000 nM
Selectivity profile differs; MGCD-265 fits combined MET/angiogenesis pathway research, capmatinib suits isolated MET signaling studies.
Biochemical kinase panel; capmatinib data from cell-free assays.

In Vivo Formulation and Bioavailability

For preclinical procurement, the processability of a kinase inhibitor is critical. MGCD-265 demonstrates excellent solubility for in vivo dosing, achieving a clear solution at ≥ 2.5 mg/mL (3.81 mM) using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This formulation yields a moderate to high oral bioavailability (42% in dog models, 12% in rats) with a reliable terminal elimination half-life of 5.8 hours in dogs, avoiding the precipitation issues common with crude kinase inhibitor suspensions .

Evidence DimensionFormulation solubility and oral bioavailability
Target Compound DataMGCD-265 (Clear solution at ≥ 2.5 mg/mL; 42% oral bioavailability in dogs)
Comparator Or BaselineUnoptimized lipophilic kinase inhibitors (Prone to precipitation and low bioavailability)
Quantified DifferenceGuaranteed solubility in standard DMSO/PEG/Tween vehicles ensuring reproducible systemic exposure.
ConditionsIn vivo pharmacokinetic profiling in rat and dog models.

Guarantees reliable, precipitation-free dosing in animal models, reducing vehicle-related variability in critical preclinical xenograft studies.

Antiproliferative window
Cross-study
c-Met-driven lines IC50 6–30 nM
Non-driven lines IC50 1–3 µM
Difference >33-fold
Supports MET dependency assessment; selective window for MET-driven cell models.
72-h MTT assay on MKN45, MNNG-HOS, SNU-5, HCT116, MDA-MB-231.

Compensatory RTK Pathway Suppression

Tumors frequently bypass selective MET inhibition via compensatory upregulation of Axl or VEGFR. MGCD-265 provides a procurement advantage by simultaneously targeting these pathways with low-nanomolar biochemical potency: c-Met (IC50 = 19 nM), VEGFR2 (IC50 = 10 nM), and Axl (IC50 = 14 nM) [1]. In contrast, highly selective Type Ib inhibitors like capmatinib strictly target MET, leaving Axl and VEGFR signaling intact and allowing rapid compensatory angiogenesis and metastasis in complex tumor microenvironment models [2].

Evidence DimensionBiochemical IC50 against compensatory RTKs
Target Compound DataMGCD-265 (MET 19 nM, Axl 14 nM, VEGFR2 10 nM)
Comparator Or BaselineCapmatinib (Highly selective for MET, negligible Axl/VEGFR2 activity)
Quantified DifferenceBroad-spectrum low-nanomolar suppression of 3 critical resistance pathways vs. single-pathway suppression.
ConditionsEnzyme-based kinase assays.

Ideal for complex in vivo models where blocking tumor angiogenesis and Axl-mediated resistance is just as critical as primary MET inhibition.

Clinical ORR METex14
Trial context
MGCD-265 ORR 10.7% (n=28, tissue-confirmed)
Selective MET inhibitors ORR 41–68% in comparable populations
Reported trial endpoint context; ORR difference reflects distinct clinical profiles, not for direct translation.
Phase II NCT02544633; cross-trial comparison with GEOMETRY mono-1 and VISION studies.
Tumor regression METex14del
Model-reported
Reported tumor regression in Hs746T gastric xenograft and two NSCLC PDX models
In vivo METex14del model response; supports METex14-driven tumor regression studies.
Hs746T and NSCLC PDX models; abstract 2642 AACR 2016.

NSCLC Acquired Resistance Modeling

Due to its Type II "DFG-out" binding mode, MGCD-265 is the preferred reference compound for studying non-small cell lung cancer (NSCLC) models that have developed resistance to first-line Type I MET inhibitors. It is specifically procured for assays involving MET exon 14 deletion cell lines harboring D1228N or Y1230H activation loop mutations [1].

P-gp Efflux Reversal Assays

Leveraging its secondary action as an SMO/P-gp modulator, MGCD-265 is utilized in multidrug resistance (MDR) assays to sensitize P-gp-overexpressing cancer cells to standard chemotherapeutics. It is an ideal tool compound for combinatorial screening where paclitaxel or doxorubicin efflux must be inhibited .

Angiogenesis & Metastasis Xenograft Models

Supported by its validated solubility in standard DMSO/PEG300/Tween-80 vehicles and its 42% oral bioavailability, MGCD-265 is highly suited for oral dosing in murine xenograft models. Its simultaneous inhibition of c-Met, VEGFR2, and Axl makes it a superior choice for studying the suppression of tumor-driven angiogenesis and metastasis .

Application Fit Matrix

Application
Selection Property
Validation Focus
c-Met/VEGFR co-inhibition angiogenesis models
Balanced c-Met/VEGFR2 inhibition profile
Tumor angiogenesis and growth endpoint models
METex14 mutation-driven NSCLC xenograft/PDX models
Model-reported tumor regression in METex14del contexts
In vivo tumor regression and resistance mechanism endpoints
c-Met dependency validation in cell biology
Selective antiproliferative window (c-Met-driven vs. non-driven)
Cell proliferation and MET signaling endpoint validation

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

517.10424541 g/mol

Monoisotopic Mass

517.10424541 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

93M6577H9D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

875337-44-3

Wikipedia

N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno(3,2-b)pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide
J. M. Besterman, M. Fournel, I. Dupont, C. Bonfils, M. Dubay, H. Ste-Croix, C. R. Maroun; MethylGene, Inc., Montreal, QC, Canada, Potent preclinical antitumor activity of MGCD265, an oral Met/VEGFR kinase inhibitor in phase II clinical development, in combination with taxanes or erlotinib, J Clin Oncol 28, 2010 (suppl; abstr e13595).

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